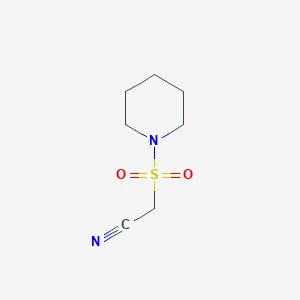
2-(Piperidine-1-sulfonyl)acetonitrile
Vue d'ensemble
Description
2-(Piperidine-1-sulfonyl)acetonitrile is a compound with the molecular formula C7H12N2O2S. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 188.25 g/mol.Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Acetonitrile, a component of this compound, can be used as an important intermediate in organic synthesis .Applications De Recherche Scientifique
Electrochemical Analysis : S. Ozkan, B. Uslu, and P. Zuman (2004) explored the electrochemical oxidation of sildenafil citrate (Viagra) on carbon electrodes. Their research in aqueous solutions containing acetonitrile highlighted the unique oxidation patterns of compounds like sildenafil, which contains a piperazine ring similar to 2-(Piperidine-1-sulfonyl)acetonitrile, indicating its potential use in electrochemical studies (Ozkan, Uslu, & Zuman, 2004).
Synthesis of Hydroxy-unsaturated Phenyl Sulfones : In a study by E. Dominguez and J. Carretero (1990), the reaction of aldehydes with sulfinylmethyl phenyl sulfone in the presence of piperidine and acetonitrile led to the selective formation of E-γ-hydroxy-αβ-unsaturated phenyl sulfones. This showcases the role of piperidine-based compounds in the synthesis of complex organic molecules (Dominguez & Carretero, 1990).
Cyclo-condensation Reactions : M. Shafiee, Batool Hojati Najafabadi, and M. Ghashang (2013) demonstrated the use of piperidine in multicomponent cyclo-condensation reactions. This research points to its utility in creating functionalized piperidines, a significant class of compounds in organic chemistry (Shafiee, Najafabadi, & Ghashang, 2013).
Chemical Synthesis and Complexation Studies : Various studies have investigated the role of piperidine and similar compounds in chemical synthesis and complexation. For instance, I. A. Kuz'mina, V. Sharnin, and V. A. Shormanov (2007) studied the influence of acetonitrile-dimethyl sulfoxide solvent composition on the thermodynamics of silver(I) complexation with piperidine (Kuz'mina, Sharnin, & Shormanov, 2007).
Development of Therapeutic Agents : Research by D. Becker et al. (2010) involved α-sulfone-α-piperidine hydroxamates, potent inhibitors of matrix metalloproteinases, showing the potential of piperidine derivatives in developing therapeutic agents for diseases like cancer and arthritis (Becker et al., 2010).
Cancer Research : Daqing Sun et al. (2014) reported on AMG 232, a potent MDM2-p53 inhibitor for cancer treatment, highlighting the use of piperidinone derivatives in oncological drug development (Sun et al., 2014).
Antibacterial and Anticancer Activities : Studies by M. Al-Said et al. (2011) and K. Iqbal et al. (2017) investigated the antibacterial and anticancer activities of novel compounds containing piperidine, indicating its relevance in the development of new pharmaceuticals (Al-Said et al., 2011), (Iqbal et al., 2017).
Mécanisme D'action
Target of Action
Piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes .
Result of Action
Piperidine derivatives have been shown to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
The synthesis of piperidine derivatives has been reported to be influenced by various catalysts .
Propriétés
IUPAC Name |
2-piperidin-1-ylsulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c8-4-7-12(10,11)9-5-2-1-3-6-9/h1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGXIDKBFLBUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




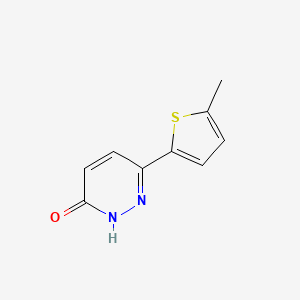
![3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1517369.png)
![5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517370.png)


![5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517375.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1517376.png)
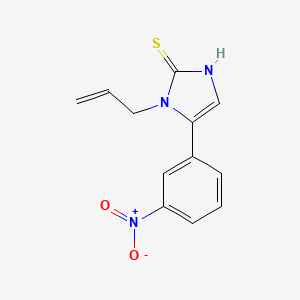
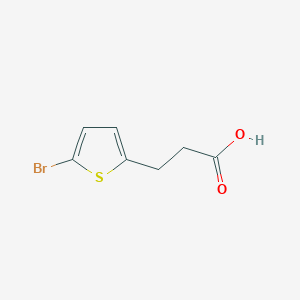
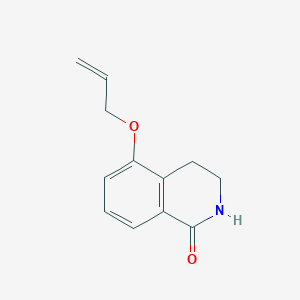
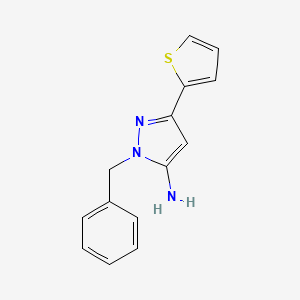

![[6-(Tert-butoxy)pyridin-3-yl]methanamine](/img/structure/B1517384.png)